Isofebrifugine

Description

This compound has been reported in Hydrangea macrophylla and Hydrangea febrifuga with data available.

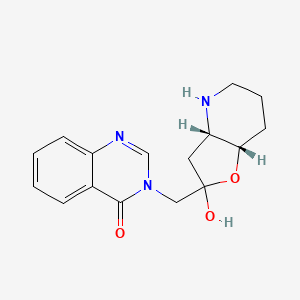

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H19N3O3 |

|---|---|

Molecular Weight |

301.34 g/mol |

IUPAC Name |

3-[[(3aS,7aS)-2-hydroxy-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridin-2-yl]methyl]quinazolin-4-one |

InChI |

InChI=1S/C16H19N3O3/c20-15-11-4-1-2-5-12(11)18-10-19(15)9-16(21)8-13-14(22-16)6-3-7-17-13/h1-2,4-5,10,13-14,17,21H,3,6-9H2/t13-,14-,16?/m0/s1 |

InChI Key |

YLYLCQRQSRDSQR-ADTLFGHVSA-N |

Isomeric SMILES |

C1C[C@H]2[C@H](CC(O2)(CN3C=NC4=CC=CC=C4C3=O)O)NC1 |

Canonical SMILES |

C1CC2C(CC(O2)(CN3C=NC4=CC=CC=C4C3=O)O)NC1 |

Synonyms |

febrifugine isofebrifugine |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Natural Sources, Abundance, and Analysis of Isofebrifugine and Febrifugine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural origins, quantitative abundance, and analytical methodologies for the quinazoline alkaloids, isofebrifugine and febrifugine. These compounds are of significant interest to the scientific community due to their potent biological activities, including antimalarial, anti-inflammatory, and anti-cancer properties.

Natural Sources

Febrifugine and its isomer, this compound, are primarily isolated from plant species belonging to the family Saxifragaceae. The most well-documented sources are:

-

Dichroa febrifuga Lour. : This Chinese medicinal plant, also known as Chang Shan, is the original and most cited source of febrifugine.[1][2] The alkaloids are found in both the roots and leaves of the plant.[3]

-

Hydrangea species : Several species of Hydrangea have been identified as sources of these alkaloids. These include Hydrangea macrophylla, Hydrangea umbellata, and Hydrangea chinensis.[4]

Abundance in Natural Sources

The concentration of febrifugine and this compound in their natural sources can vary significantly depending on the plant species, the part of the plant being analyzed, and even the season of harvest.

Quantitative Data Summary

The following tables summarize the reported abundance of febrifugine and this compound in various natural sources.

| Plant Species | Plant Part | Alkaloid Content (% of dry weight) | Reference |

| Dichroa febrifuga | Roots | 0.005 - 0.05% | [4] |

| Dichroa febrifuga | Leaves | 0.5 - 0.7% | [4] |

| Plant Species | Plant Part | Season | Alkaloid Mixture Content (mg/g of dry weight) | Reference |

| Hydrangea macrophylla var. Otaksa | Leaves | June - August (Flowering) | 0.16 - 0.31 | [5] |

| Hydrangea macrophylla var. Otaksa | Leaves | September - December | < 0.03 | [5] |

| Hydrangea macrophylla var. Otaksa | Buds | October - February | > 0.49 | [5] |

Experimental Protocols

This section details the methodologies for the extraction, separation, and quantification of this compound and febrifugine from plant materials.

Extraction of Febrifugine from Dichroa febrifuga Roots

This protocol is adapted from a modified method for febrifugine extraction.[1]

3.1.1 Materials and Reagents

-

Dried and ground roots of Dichroa febrifuga

-

Methanol (MeOH)

-

0.1 M Hydrochloric acid (HCl)

-

Chloroform (CHCl₃)

-

Sodium hydroxide (NaOH)

-

Silica gel 60 (70-230 mesh)

-

Filtration apparatus

-

Rotary evaporator

3.1.2 Procedure

-

Maceration : Macerate 5 kg of ground, dried roots in 14 liters of methanol at room temperature for one week.[1]

-

Filtration and Concentration : Filter the mixture and evaporate the solvent from the filtrate using a rotary evaporator to yield a crude methanol extract.[1]

-

Acid-Base Extraction :

-

Suspend the crude methanol extract (approx. 153 g) in 130 ml of 0.1 M HCl.[1]

-

Partition the HCl suspension with 400 ml of CHCl₃ three times to remove non-alkaloidal compounds.[1]

-

Collect the aqueous HCl portion and adjust the pH to 9.5 with NaOH.[1]

-

Extract the alkaline solution with CHCl₃.[1]

-

Evaporate the CHCl₃ to obtain the total alkaloid fraction (approx. 12 g).[1]

-

-

Silica Gel Chromatography :

Preparative Separation by Countercurrent Chromatography

This method allows for the separation of the isomeric alkaloids, febrifugine and this compound, from a total alkaloid extract of Dichroa febrifuga roots.[6]

3.2.1 Instrumentation and Reagents

-

High-speed countercurrent chromatography instrument

-

Biphasic solvent system: Chloroform:Methanol:Water (2:1:1, v/v)[6]

-

Total alkaloid extract from Dichroa febrifuga

3.2.2 Procedure

-

Solvent System Preparation : Prepare the biphasic solvent system of chloroform, methanol, and water in a 2:1:1 volume ratio.[6]

-

Chromatography Conditions :

-

Mobile phase: Upper aqueous phase

-

Stationary phase: Lower organic phase

-

Flow rate: 2.0 mL/min

-

Separation temperature: 30°C

-

-

Sample Loading and Separation :

-

Dissolve 50 mg of the total alkaloid extract in the solvent system.

-

Inject the sample into the countercurrent chromatography system.

-

Perform the separation to yield febrifugine and this compound with purities exceeding 98.0%.[6] From a 50 mg sample, approximately 12 mg of febrifugine and 9 mg of this compound can be obtained.[6]

-

Quantification by High-Performance Liquid Chromatography (HPLC)

This HPLC method is suitable for the quantitative analysis of the febrifugine and this compound mixture in plant extracts.

3.3.1 Instrumentation and Conditions

-

HPLC system with a UV detector

-

C18 analytical column

-

Mobile phase: Acetonitrile, water, glacial acetic acid, and triethylamine (9:91:0.3:0.745, v/v/v/v), with the pH adjusted to 5.2-6.2 with glacial acetic acid.[7]

-

Flow rate: 1.0 mL/min[7]

-

Column temperature: 30°C[7]

-

Detection wavelength: 225 nm[7]

3.3.2 Procedure

-

Standard Preparation : Prepare standard solutions of febrifugine and this compound of known concentrations. A good linearity for the mixture has been reported in the range of 0.021-2.18 μg.[7]

-

Sample Preparation : Prepare extracts of the plant material and filter them through a 0.45 µm filter before injection.

-

Analysis : Inject the prepared samples and standards into the HPLC system.

-

Quantification : Quantify the amount of febrifugine and this compound in the samples by the external standard method, comparing the peak areas of the samples to those of the standards.[7] The method has a reported recovery between 95.16% and 103.97% with an RSD of 3.28%.[7]

Workflow and Process Visualization

The following diagrams illustrate the key processes involved in the isolation and analysis of this compound and febrifugine.

Caption: Workflow for the extraction and purification of febrifugine and this compound.

Caption: Workflow for the HPLC analysis of febrifugine and this compound.

References

- 1. Antimalarial Activities and Therapeutic Properties of Febrifugine Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. The anti-inflammatory activity of the compounds isolated from Dichroa febrifuga leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemical synthesis of febrifugine and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. engr.uky.edu [engr.uky.edu]

- 6. Preparative separation of two isomeric antimalaria alkaloids febrifugine and this compound from Dichroa febrifuga roots by countercurrent chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Isofebrifugine's Mechanism of Action as a Prolyl-tRNA Synthetase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isofebrifugine, a quinazolinone alkaloid and a stereoisomer of febrifugine, has emerged as a molecule of significant interest in medicinal chemistry and drug development. Its biological activities, including potent antimalarial effects, are attributed to its specific inhibition of prolyl-tRNA synthetase (ProRS), an essential enzyme in protein synthesis. This technical guide provides an in-depth exploration of the mechanism of action of this compound as a ProRS inhibitor, presenting key quantitative data, detailed experimental methodologies, and visual representations of the associated biological pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the study of aminoacyl-tRNA synthetase inhibitors and the development of novel therapeutics.

Introduction

Aminoacyl-tRNA synthetases (aaRSs) are a family of enzymes critical for the fidelity of protein translation. They catalyze the attachment of a specific amino acid to its cognate tRNA molecule. The inhibition of these enzymes represents a promising strategy for the development of antimicrobial and anti-inflammatory agents. This compound, along with its more extensively studied counterpart, febrifugine, and its synthetic analog, halofuginone, targets the prolyl-tRNA synthetase (ProRS), thereby disrupting the incorporation of proline into nascent polypeptide chains. This inhibition triggers a cellular stress response known as the Amino Acid Response (AAR) pathway, leading to a cascade of downstream effects with therapeutic potential.

Mechanism of Action: Inhibition of Prolyl-tRNA Synthetase

The primary molecular target of this compound is the glutamyl-prolyl-tRNA synthetase (EPRS), a bifunctional enzyme that houses the catalytic domains for both glutamyl- and prolyl-tRNA synthesis. This compound acts as a competitive inhibitor at the active site of the ProRS domain.

Binding Mode and Kinetics

Structural and biochemical studies of the closely related inhibitor halofuginone have revealed a unique, ATP-dependent binding mechanism. The inhibitor occupies both the proline-binding pocket and the 3'-end of the tRNA binding site simultaneously. This dual-site occupancy effectively blocks the formation of prolyl-adenylate and the subsequent transfer of proline to its cognate tRNA. The inhibition by febrifugine derivatives is competitive with respect to proline. While a crystal structure of this compound bound to ProRS is not yet publicly available, its structural similarity to febrifugine strongly suggests an analogous binding mode.

Downstream Cellular Effects: The Amino Acid Response (AAR) Pathway

The inhibition of ProRS by this compound leads to an accumulation of uncharged tRNAPro within the cell. This accumulation is sensed by the protein kinase General Control Nonderepressible 2 (GCN2), a key regulator of the AAR pathway.

Activated GCN2 phosphorylates the alpha subunit of eukaryotic initiation factor 2 (eIF2α). This phosphorylation event leads to a global reduction in protein synthesis, while paradoxically promoting the translation of specific mRNAs, most notably that of Activating Transcription Factor 4 (ATF4). ATF4, in turn, upregulates the expression of genes involved in amino acid synthesis and transport, as well as stress response pathways. A significant consequence of this pathway activation is the inhibition of T helper 17 (Th17) cell differentiation, which plays a crucial role in inflammation and autoimmune diseases.[1][2][3]

Quantitative Data on Inhibitory Activity

The inhibitory potential of this compound and its related compounds is typically quantified by their half-maximal inhibitory concentration (IC50) in various assays. The antimalarial activity of these compounds is a direct consequence of their inhibition of the parasite's ProRS.

| Compound | Organism/Cell Line | Assay Type | IC50 (ng/mL) | IC50 (nM) | Reference |

| This compound | Plasmodium falciparum | In vitro antimalarial activity | Data not explicitly found in searched literature | Data not explicitly found in searched literature | |

| Febrifugine | Plasmodium falciparum (D6 strain) | In vitro antimalarial activity | 1.0 | ~2.7 | [2] |

| Febrifugine | Plasmodium falciparum (W2 strain) | In vitro antimalarial activity | 0.8 | ~2.2 | [2] |

| Halofuginone | Plasmodium falciparum (D6 strain) | In vitro antimalarial activity | 0.141 | ~0.34 | [2] |

| Halofuginone | Plasmodium falciparum (W2 strain) | In vitro antimalarial activity | 0.152 | ~0.37 | [2] |

Note: While the antimalarial activity of this compound has been reported to be high and comparable to febrifugine[4], specific IC50 values from the primary literature could not be retrieved in the conducted searches. The data for febrifugine and halofuginone are provided for comparative purposes.

Experimental Protocols

The following section outlines detailed methodologies for key experiments used to characterize the mechanism of action of this compound as a ProRS inhibitor.

In Vitro Antimalarial Drug Susceptibility Assay

This assay is used to determine the 50% inhibitory concentration (IC50) of a compound against Plasmodium falciparum.

Materials:

-

Plasmodium falciparum culture (e.g., D6 or W2 strains)

-

Human erythrocytes

-

RPMI 1640 medium supplemented with AlbuMAX II, hypoxanthine, and gentamicin

-

96-well microtiter plates

-

[³H]-hypoxanthine

-

This compound and control drugs

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound and control drugs in RPMI 1640 medium in a 96-well plate.

-

Add a synchronized culture of P. falciparum-infected erythrocytes (typically at the ring stage) to each well.

-

Incubate the plates in a humidified, gas-controlled incubator (5% CO₂, 5% O₂, 90% N₂) at 37°C for 48 hours.

-

Add [³H]-hypoxanthine to each well and incubate for an additional 24 hours.

-

Harvest the cells onto a filter mat using a cell harvester and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the IC50 value by plotting the percentage of inhibition of [³H]-hypoxanthine incorporation against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.[2]

Prolyl-tRNA Synthetase (ProRS) Inhibition Assay (tRNA Charging Assay)

This biochemical assay directly measures the inhibition of ProRS enzymatic activity.

Materials:

-

Recombinant human or Plasmodium ProRS

-

Total tRNA or purified tRNAPro

-

L-[³H]-proline

-

ATP, MgCl₂, KCl, DTT

-

Reaction buffer (e.g., HEPES buffer, pH 7.5)

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, ATP, MgCl₂, KCl, DTT, L-[³H]-proline, and tRNA.

-

Add varying concentrations of this compound or a vehicle control to the reaction mixture.

-

Initiate the reaction by adding the recombinant ProRS enzyme.

-

Incubate the reaction at 37°C for a defined period.

-

Stop the reaction by spotting aliquots onto glass fiber filters and precipitating the charged tRNA with cold 5% TCA.

-

Wash the filters with cold TCA and ethanol to remove unincorporated L-[³H]-proline.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Determine the inhibitory activity of this compound by comparing the amount of charged tRNA in the presence and absence of the inhibitor.

In Vitro Translation Assay using Rabbit Reticulocyte Lysate

This assay assesses the effect of the inhibitor on overall protein synthesis in a cell-free system.

Materials:

-

Rabbit reticulocyte lysate (nuclease-treated)

-

Amino acid mixture (with and without proline)

-

Luciferase mRNA (or other reporter mRNA)

-

This compound

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Set up in vitro translation reactions containing rabbit reticulocyte lysate, the complete amino acid mixture, and luciferase mRNA.

-

In parallel, set up reactions with an amino acid mixture lacking proline.

-

Add serial dilutions of this compound to the reactions.

-

To a subset of the proline-deficient reactions, add back excess proline.

-

Incubate the reactions at 30°C for 90 minutes.

-

Measure the luciferase activity in each reaction using a luminometer.

-

Inhibition of translation by this compound and its rescue by the addition of excess proline confirms the specific targeting of proline incorporation.

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway and a general experimental workflow relevant to the study of this compound.

Caption: Signaling pathway of this compound action.

Caption: Experimental workflow for ProRS inhibitor analysis.

Conclusion

This compound represents a compelling lead compound for the development of novel therapeutics targeting prolyl-tRNA synthetase. Its mechanism of action, involving the specific inhibition of ProRS and subsequent activation of the Amino Acid Response pathway, provides a clear rationale for its observed antimalarial and potential anti-inflammatory activities. This technical guide has summarized the current understanding of this compound's mode of action, provided key quantitative data for related compounds, and detailed essential experimental protocols for its further investigation. The continued exploration of this compound and its analogs holds significant promise for addressing unmet medical needs in infectious and inflammatory diseases. Further research, particularly structural studies of the this compound-ProRS complex and a more comprehensive profiling of its inhibitory kinetics, will be crucial for advancing this promising class of molecules towards clinical applications.

References

- 1. Febrifugine analogue compounds: synthesis and antimalarial evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antimalarial Activities and Therapeutic Properties of Febrifugine Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fast in vitro methods to determine the speed of action and the stage-specificity of anti-malarials in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Catalytic Asymmetric Synthesis of Antimalarial Alkaloids Febrifugine and this compound and Their Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Whitepaper: The Role of Isofebrifugine in the Inhibition of Th17 Cell Differentiation

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

T helper 17 (Th17) cells are a distinct lineage of CD4+ T helper cells integral to host defense against extracellular pathogens but are also key drivers of pathogenesis in numerous autoimmune and inflammatory diseases. The differentiation of Th17 cells is a tightly regulated process orchestrated by specific cytokines and transcription factors, primarily STAT3 and RORγt. Consequently, inhibiting this pathway is a major therapeutic goal. Isofebrifugine, an alkaloid derived from the plant Dichroa febrifuga, and its closely related, more extensively studied derivative Halofuginone (HF), have emerged as potent and selective inhibitors of Th17 cell differentiation.[1][2] This document provides an in-depth technical overview of the molecular mechanisms by which these compounds exert their effects, presents key quantitative data, details relevant experimental protocols, and visualizes the critical signaling and experimental pathways. The core mechanism involves the inhibition of prolyl-tRNA synthetase (ProRS), which activates the amino acid response (AAR) pathway, leading to a selective post-transcriptional suppression of STAT3 and subsequent blockade of the entire Th17 differentiation program.[3][4][5]

The Canonical Th17 Differentiation Pathway

The differentiation of naïve CD4+ T cells into the Th17 lineage is initiated by the cytokine milieu, particularly the combination of Transforming Growth Factor-β (TGF-β) and pro-inflammatory cytokines like Interleukin-6 (IL-6) or IL-21.[6][7] This stimulation activates the transcription factor STAT3.[8] Activated STAT3, in turn, is essential for inducing the expression of the orphan nuclear receptor RORγt (Rorc), the master transcription factor for Th17 cells.[4][9] RORγt and STAT3 synergize to drive the expression of key Th17 effector cytokines, including IL-17A, IL-17F, and IL-22.[4][10] The pathway is further amplified and stabilized by IL-23, which signals through its receptor (IL-23R) to maintain the pathogenic phenotype of mature Th17 cells, also in a STAT3-dependent manner.[11][12][13]

Molecular Mechanism of this compound/Halofuginone

Febrifugine derivatives, including this compound and halofuginone (HF), do not target the transcription factors or cytokine receptors of the Th17 pathway directly. Instead, they activate the Amino Acid Response (AAR) pathway, a cellular stress response that senses amino acid deprivation.[1][2]

-

Direct Target Binding: HF binds directly to glutamyl-prolyl-tRNA synthetase (EPRS), specifically inhibiting its prolyl-tRNA synthetase (ProRS) activity.[2][3][5] This leads to an accumulation of uncharged tRNAPro, mimicking a state of proline starvation.

-

AAR Pathway Activation: The accumulation of uncharged tRNA activates the kinase GCN2 (General Control Nonderepressible 2), a key sensor in the AAR pathway. GCN2 then phosphorylates the eukaryotic initiation factor 2α (eIF2α).

-

Selective STAT3 Suppression: While phosphorylation of eIF2α generally reduces global protein translation, it selectively upregulates the translation of certain stress-response transcripts, such as ATF4 (Activating Transcription Factor 4). Crucially, activation of the AAR pathway leads to a potent, post-transcriptional reduction in STAT3 protein levels, while STAT3 mRNA expression remains unaffected.[4]

-

Inhibition of Th17 Differentiation: By depleting the cell of STAT3 protein, this compound and its analogs effectively dismantle the Th17 differentiation machinery. Without sufficient STAT3, the induction of RORγt is blocked, and the entire program of Th17-specific gene expression, including IL-17A, fails.[4][14] This inhibition is selective, as the differentiation of Th1, Th2, or iTreg cells is not significantly affected at similar concentrations.[1][15]

Quantitative Data Summary

The following tables summarize the quantitative effects of Halofuginone (HF), a proxy for this compound, on Th17 cell differentiation and associated signaling molecules.

Table 1: In Vitro Efficacy of Halofuginone on Th17 Differentiation

| Parameter | Cell Type | Value | Effect | Source |

|---|---|---|---|---|

| IC50 | Murine T cells | 3.6 ± 0.4 nM | Selective inhibition of Th17 cell development | [15] |

| Th17 Inhibition | Murine T cells | ~90% at 10 nM | Reduction in IL-17A producing cells | [2] |

| Rescue of Inhibition | HF-treated Murine T cells | Complete | Addition of excess L-proline reverses the inhibitory effect |[2][4] |

Table 2: Molecular Effects of Halofuginone on Key Th17 Pathway Components

| Target Molecule | Cell Type | Treatment | Effect | Source |

|---|---|---|---|---|

| STAT3 Protein | Murine Th17 cells | HF (dose-dependent) | Post-transcriptional reduction in protein levels | [4] |

| p-STAT3 (IL-23 induced) | CCR6+ Memory Th17 cells | Halofuginone | Potent blockade of phosphorylation | [4] |

| STAT3 mRNA | Murine Th17 cells | Halofuginone | No significant change in expression | [4] |

| RORγt Expression | Human Naïve CD4+ T cells | IVIg (similar downstream effect) | Interference with expression | [16] |

| IL-17A Expression | Murine Th17 cells | Halofuginone | Significant reduction |[1][4] |

Key Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are synthesized protocols for core assays used to study the effects of inhibitors on Th17 differentiation.

In Vitro Th17 Differentiation and Inhibition Assay

This protocol describes the generation of Th17 cells from naïve CD4+ T cells and the assessment of an inhibitor's effect.

-

Cell Isolation: Isolate naïve CD4+ T cells (CD4+CD62LhiCD44loCD25-) from the spleens and lymph nodes of mice (e.g., C57BL/6) using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

-

Plate Coating: Coat a 96-well flat-bottom plate with anti-CD3ε antibody (e.g., clone 145-2C11, 1-5 µg/mL) in PBS overnight at 4°C. Wash plates three times with sterile PBS before use.

-

Cell Culture: Seed naïve CD4+ T cells at a density of 1-2 x 105 cells/well in complete RPMI-1640 medium.

-

Th17 Polarization: Add the following to induce Th17 differentiation:

-

Soluble anti-CD28 antibody (1-2 µg/mL).

-

Recombinant human TGF-β1 (1-5 ng/mL).

-

Recombinant murine IL-6 (20-50 ng/mL).[6]

-

Anti-IFN-γ neutralizing antibody (10 µg/mL).

-

Anti-IL-4 neutralizing antibody (10 µg/mL).

-

-

Inhibitor Treatment: Add this compound/Halofuginone at desired concentrations (e.g., serial dilutions from 100 nM down to 0.1 nM). Include a vehicle control (e.g., DMSO).

-

Incubation: Culture cells for 3-5 days at 37°C in a 5% CO2 incubator.

-

Analysis: On the final day, harvest cells for analysis of IL-17 production via intracellular cytokine staining and flow cytometry (see Protocol 5.2) or analyze supernatants for secreted IL-17A via ELISA.[17][18]

Intracellular Cytokine Staining for IL-17A by Flow Cytometry

This method quantifies the percentage of cells in a culture that are producing IL-17A.[17][19]

-

Restimulation: After the 3-5 day culture period, restimulate the cells for 4-5 hours with Phorbol 12-myristate 13-acetate (PMA, 50 ng/mL) and Ionomycin (1 µg/mL) in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin).[19] This traps cytokines inside the cell.

-

Surface Staining: Harvest cells, wash with FACS buffer (PBS + 2% FBS), and stain with fluorescently-conjugated antibodies against surface markers (e.g., CD4) for 30 minutes at 4°C.

-

Fixation and Permeabilization: Wash the cells, then resuspend in a fixation buffer (e.g., 2-4% paraformaldehyde) for 20 minutes at 4°C. After fixation, wash and resuspend the cells in a permeabilization buffer (e.g., PBS containing 0.1-0.5% Saponin or a commercial permeabilization wash buffer).

-

Intracellular Staining: Add a fluorescently-conjugated anti-IL-17A antibody to the permeabilized cells and incubate for 30-45 minutes at 4°C in the dark.

-

Acquisition: Wash the cells twice with permeabilization buffer and finally resuspend in FACS buffer. Acquire data on a flow cytometer, collecting a sufficient number of CD4+ events (e.g., >20,000).

-

Analysis: Gate on the CD4+ population and quantify the percentage of cells that are positive for IL-17A.

Western Blot for STAT3 and Phospho-STAT3 Analysis

This protocol assesses the effect of an inhibitor on the total protein levels of STAT3 and its activated, phosphorylated form.

-

Cell Treatment and Lysis: Culture cells under Th17 polarizing conditions with or without the inhibitor for a specified time (e.g., 24-72 hours). For phosphorylation analysis, a short stimulation with a cytokine like IL-6 or IL-23 (15-30 minutes) may be required before lysis.[4] Harvest cells, wash with cold PBS, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer. Separate the proteins by size on a 4-15% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20, TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for total STAT3 or phospho-STAT3 (Tyr705) overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.

-

Detection: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Stripping and Re-probing: To assess a loading control, the membrane can be stripped and re-probed with an antibody against a housekeeping protein like β-actin or GAPDH.

Conclusion and Therapeutic Outlook

This compound and its derivatives represent a class of small molecules that selectively inhibit Th17 cell differentiation through a unique mechanism of action. By targeting the fundamental cellular process of tRNA synthesis, they induce the amino acid response pathway, which in turn leads to the specific depletion of STAT3 protein, a critical node in the Th17 differentiation cascade.[4][5] This approach effectively blocks the production of pathogenic IL-17 without inducing generalized immunosuppression, a significant advantage over broader-acting agents.[1] The potent, low-nanomolar efficacy and the reversibility of its action by proline supplementation confirm a specific and targetable mechanism.[2] The data strongly support the continued investigation of this compound and optimized derivatives as promising therapeutic candidates for a range of Th17-mediated autoimmune diseases, including rheumatoid arthritis, psoriasis, and multiple sclerosis.[2][14]

References

- 1. Halofuginone inhibits TH17 cell differentiation by activating the amino acid starvation response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Halofuginone and other febrifugine derivatives inhibit prolyl-tRNA synthetase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Halofuginone — The Multifaceted Molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Halofuginone-induced amino acid starvation regulates Stat3-dependent Th17 effector function and reduces established autoimmune inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Halofuginone and other febrifugine derivatives inhibit prolyl-tRNA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. assaygenie.com [assaygenie.com]

- 7. Cytokines that Modulate the Differentiation of Th17 Cells in Autoimmune Uveitis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cutting edge: An in vivo requirement for STAT3 signaling in TH17 development and TH17-dependent autoimmunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacological inhibition of RORγt suppresses the Th17 pathway and alleviates arthritis in vivo | PLOS One [journals.plos.org]

- 10. Pharmacological inhibition of RORγt suppresses the Th17 pathway and alleviates arthritis in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The role of IL‐23 and the IL‐23/TH17 immune axis in the pathogenesis and treatment of psoriasis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. IL-23 and Th17 Disease in Inflammatory Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Role of IL-23 in the Development of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Halofuginone ameliorates autoimmune arthritis in mice by regulating the balance between Th17 and Treg cells and inhibiting osteoclastogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Inhibition of differentiation, amplification, and function of human TH17 cells by intravenous immunoglobulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Analysis of IL-17 production by flow cytometry and ELISPOT assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. tools.thermofisher.com [tools.thermofisher.com]

- 19. bdbiosciences.com [bdbiosciences.com]

The Pharmacological Landscape of Isofebrifugine and Its Analogs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isofebrifugine, a quinazolinone alkaloid derived from the plant Dichroa febrifuga, and its synthetic analogs represent a class of compounds with a broad spectrum of pharmacological activities. Initially recognized for their potent anti-malarial effects, these molecules have since demonstrated significant potential in the treatment of inflammatory diseases, fibrosis, and cancer. Their primary mechanism of action involves the inhibition of prolyl-tRNA synthetase (EPRS), which triggers an amino acid starvation response (AAR), leading to the modulation of various cellular signaling pathways. This technical guide provides a comprehensive overview of the pharmacological properties of this compound and its analogs, with a focus on quantitative data, detailed experimental methodologies, and the visualization of key cellular pathways.

Introduction

Febrifugine and its isomer, this compound, have a long history in traditional Chinese medicine for treating malaria-induced fevers. Despite their high efficacy against Plasmodium falciparum, clinical development has been hampered by side effects such as nausea and vomiting.[1] This has spurred the development of synthetic analogs, most notably halofuginone, with improved therapeutic indices.[2][3] This guide delves into the core pharmacological properties of this promising class of compounds.

Anti-malarial Properties

This compound and its analogs exhibit potent activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum.[4] The mechanism is believed to involve the impairment of hemozoin formation within the parasite.[5]

Quantitative Data: In Vitro Anti-malarial Activity

The following table summarizes the 50% inhibitory concentrations (IC₅₀) of various this compound analogs against different P. falciparum strains.

| Compound/Analog | P. falciparum Strain | IC₅₀ (ng/mL) | Reference |

| Febrifugine | W2 (chloroquine-resistant) | 2.3 ± 0.5 | [6] |

| Febrifugine | D6 (chloroquine-sensitive) | 1.2 ± 0.2 | [6] |

| Halofuginone | W2 | 0.141 | [6] |

| Halofuginone | D6 | 0.153 | [6] |

| WR222048 | W2 | < 5 | [6] |

| WR222048 | D6 | < 5 | [6] |

| WR139672 | W2 | < 5 | [6] |

| WR139672 | D6 | < 5 | [6] |

| WR092103 | W2 | < 5 | [6] |

| WR092103 | D6 | < 5 | [6] |

| WR221232 | W2 | 10 - 30 | [6] |

| WR221232 | D6 | 10 - 30 | [6] |

| WR140085 | W2 | 10 - 30 | [6] |

| WR140085 | D6 | 10 - 30 | [6] |

| WR090212 | W2 | 10 - 30 | [6] |

| WR090212 | D6 | 10 - 30 | [6] |

| WR146115 | W2 | 10 - 30 | [6] |

| WR146115 | D6 | 10 - 30 | [6] |

| WR059421 | W2 | 10 - 30 | [6] |

| WR059421 | D6 | 10 - 30 | [6] |

| WR088442 | W2 | ~200 | [6] |

| WR088442 | D6 | ~200 | [6] |

Experimental Protocol: In Vitro Anti-malarial Susceptibility Assay

The in vitro anti-malarial activity is commonly assessed using a [³H]hypoxanthine incorporation assay.

Objective: To determine the concentration of the test compound that inhibits 50% of parasite growth (IC₅₀).

Materials:

-

P. falciparum culture (synchronized to the ring stage)

-

Human erythrocytes (O+)

-

Complete culture medium (RPMI 1640 with L-glutamine, HEPES, sodium bicarbonate, supplemented with human serum and gentamicin)

-

Test compounds (this compound and its analogs)

-

[³H]hypoxanthine

-

96-well microtiter plates

-

Gas mixture (5% CO₂, 5% O₂, 90% N₂)

-

Cell harvester and scintillation counter

Procedure:

-

Prepare serial dilutions of the test compounds in complete culture medium.

-

Add the compound dilutions to the 96-well plates. Include drug-free wells as controls.

-

Prepare a parasite culture with 1% parasitemia and 2% hematocrit.

-

Add the parasite culture to each well of the 96-well plate.

-

Incubate the plates at 37°C for 24 hours in a humidified incubator with the specified gas mixture.

-

Add [³H]hypoxanthine to each well and incubate for another 24 hours.

-

Harvest the cells onto filter mats using a cell harvester and wash to remove unincorporated radiolabel.

-

Measure the radioactivity of the filter mats using a liquid scintillation counter.

-

Calculate the percentage of inhibition of parasite growth for each compound concentration relative to the drug-free control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Anti-inflammatory and Anti-fibrotic Properties

The anti-inflammatory and anti-fibrotic effects of this compound analogs, particularly halofuginone, are primarily attributed to the inhibition of prolyl-tRNA synthetase (EPRS). This leads to an accumulation of uncharged prolyl-tRNA, mimicking proline starvation and activating the amino acid starvation response (AAR) pathway. Key downstream effects include the inhibition of Th17 cell differentiation and the suppression of collagen type I synthesis.[2][7]

Signaling Pathway: Amino Acid Starvation Response

The inhibition of EPRS by this compound analogs is a critical initiating event.

Quantitative Data: Anti-inflammatory and Anti-fibrotic Activities

Quantitative data for the anti-inflammatory and anti-fibrotic effects of a broad range of this compound analogs are less systematically reported than for their anti-malarial activity. However, data for halofuginone provides a valuable benchmark.

| Compound | Assay | Target/Effect | IC₅₀ / Effective Concentration | Reference |

| Halofuginone | T-cell Proliferation (in response to alloantigen or anti-CD3) | Suppression of T-cell proliferation | IC₅₀: 2-2.5 nM | [8] |

| Halofuginone | T-cell Proliferation (in response to IL-2) | Suppression of T-cell proliferation | IC₅₀: 16 nM | [8] |

| Halofuginone | Collagen α1(I) Gene Expression (human skin fibroblasts) | Inhibition of gene expression | 10⁻¹⁰ M (significant reduction) | |

| Halofuginone | Collagen Synthesis (human skin fibroblasts) | Inhibition of synthesis | 10⁻⁹ M (significant reduction) | |

| (+)-Halofuginone | Collagen Levels (diaphragm of mdx mice) | Reduction of fibrosis | More effective than racemic form | [6] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This is a standard in vivo model to assess acute anti-inflammatory activity.

Objective: To evaluate the ability of a test compound to reduce acute inflammation.

Materials:

-

Rats or mice

-

1% Carrageenan solution in saline

-

Test compound (this compound or analog)

-

Positive control (e.g., indomethacin)

-

Vehicle control

-

Plethysmometer

Procedure:

-

Fast the animals overnight with free access to water.

-

Administer the test compound, positive control, or vehicle to respective groups of animals via an appropriate route (e.g., oral gavage).

-

After a set time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

Measure the paw volume of each animal using a plethysmometer at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

-

Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group at each time point. The percentage of inhibition is calculated as: (1 - (Vt - Vc) / (Vv - Vc)) * 100, where Vt is the mean paw volume of the treated group, Vc is the mean paw volume of the control group (no carrageenan), and Vv is the mean paw volume of the vehicle group.

Experimental Protocol: Inhibition of Th17 Cell Differentiation

This in vitro assay assesses the immunomodulatory potential of the compounds.

Objective: To determine the effect of a test compound on the differentiation of naive CD4+ T cells into Th17 cells.

Materials:

-

Naive CD4+ T cells isolated from human peripheral blood mononuclear cells (PBMCs) or mouse splenocytes.

-

T-cell activation reagents (e.g., anti-CD3 and anti-CD28 antibodies)

-

Th17 differentiation-inducing cytokines (e.g., TGF-β, IL-6, IL-23, IL-1β)

-

Test compound

-

Cell culture medium and supplements

-

Flow cytometer and antibodies for intracellular staining (e.g., anti-IL-17A, anti-RORγt) or ELISA for cytokine measurement.

Procedure:

-

Isolate naive CD4+ T cells from the source tissue.

-

Culture the cells in plates pre-coated with anti-CD3 antibody.

-

Add anti-CD28 antibody, Th17-polarizing cytokines, and the test compound at various concentrations to the cell cultures.

-

Incubate the cells for 3-5 days.

-

For flow cytometry analysis, restimulate the cells with PMA and ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A) for the last 4-6 hours of culture.

-

Perform intracellular staining for IL-17A and the master transcription factor for Th17 cells, RORγt.

-

Analyze the percentage of IL-17A+ and RORγt+ cells by flow cytometry.

-

Alternatively, collect the culture supernatants and measure the concentration of IL-17A by ELISA.

-

Determine the concentration-dependent inhibitory effect of the test compound on Th17 differentiation.

Anti-proliferative Properties

Some halogenated and hemiketal analogs of this compound have demonstrated inhibitory effects on the growth of human hepatoma cells (HepG2), suggesting potential applications in oncology.

Quantitative Data: In Vitro Anti-proliferative Activity

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Halogenated this compound analog | HepG2 | Varies | [9] |

| Hemiketal this compound analog | HepG2 | Varies | [9] |

Conclusion

This compound and its analogs constitute a versatile class of bioactive molecules with a well-defined mechanism of action centered on the inhibition of prolyl-tRNA synthetase. While their anti-malarial properties are well-documented with substantial quantitative data, their potential as anti-inflammatory, anti-fibrotic, and anti-cancer agents is an expanding area of research. The development of analogs with improved safety profiles, such as halofuginone, has renewed interest in this chemical scaffold. Further structure-activity relationship studies and the generation of more extensive quantitative data for anti-inflammatory and anti-fibrotic endpoints will be crucial for the clinical translation of these promising compounds. This guide provides a foundational resource for researchers and drug development professionals to navigate the pharmacological landscape of this compound and its derivatives.

References

- 1. Quantitative analysis on collagen morphology in aging skin based on multiphoton microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Halofuginone and other febrifugine derivatives inhibit prolyl-tRNA synthetase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacophore modeling and 3D quantitative structure-activity relationship analysis of febrifugine analogues as potent antimalarial agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Halofuginone: a novel antifibrotic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Halofuginone - the multifaceted molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Halofuginone suppresses T cell proliferation by blocking proline uptake and inducing cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes & Protocols: Synthesis of Isofebrifugine Analogues with Improved Efficacy

Audience: Researchers, scientists, and drug development professionals.

Introduction: Febrifugine and its isomer, isofebrifugine, are quinazolinone alkaloids originally isolated from the Chinese herb Chang Shan (Dichroa febrifuga)[1]. These natural products exhibit potent biological activities, most notably against the malaria parasite Plasmodium falciparum[1]. However, their clinical application has been hampered by significant side effects, including hepatotoxicity. This has spurred extensive research into the design and synthesis of novel analogues that retain or exceed the therapeutic efficacy of the parent compounds while exhibiting a more favorable toxicity profile. These efforts have led to the development of analogues with promising antimalarial, anti-inflammatory, anti-fibrotic, and even anticancer activities.

This document provides detailed protocols for the synthesis of this compound analogues, presents quantitative data on their efficacy, and illustrates key experimental workflows and biological pathways.

Experimental Protocols: Synthesis of Pyrrolidine-Based Febrifugine Analogues

This section details a representative synthetic route for preparing febrifugine analogues where the traditional piperidine ring is replaced by a pyrrolidine ring. This modification has been shown to preserve antimalarial activity[2]. The following protocol is adapted from published procedures[2].

Objective: To synthesize novel febrifugine analogues by condensing a substituted 3H-quinazolin-4-one with a functionalized pyrrolidine-derived epoxide, followed by oxidation and deprotection.

Materials:

-

Substituted 3H-Quinazolin-4-one

-

m-Chloroperoxybenzoic acid (mCPBA)

-

(3R,4R)-1-benzyl-3,4-bis((tert-butyldimethylsilyl)oxy)pyrrolidine-2,5-dione (or other suitable protected pyrrolidine starting material)

-

Potassium carbonate (K2CO3)

-

Methanol (MeOH)

-

Tetrapropylammonium perruthenate (TPAP)

-

N-Methylmorpholine N-oxide (NMO)

-

Dichloromethane (DCM)

-

Palladium on carbon (Pd/C)

-

Hydrogen (H2)

-

Standard solvents for reaction and chromatography (Ethyl Acetate, Hexanes, etc.)

Protocol:

-

Epoxide Formation:

-

A common strategy involves a multi-step sequence starting from a readily available chiral alkene precursor[2].

-

Step 1a (Dihydroxylation): The alkene is first dihydroxylated using an appropriate oxidizing agent (e.g., OsO4/NMO).

-

Step 1b (Selective Tosylation): The resulting primary alcohol is selectively tosylated.

-

Step 1c (Epoxide Ring Formation): The epoxide ring is formed under basic conditions, for example, using potassium carbonate in methanol[2]. This yields the key pyrrolidine-based epoxide intermediate.

-

-

Condensation Reaction:

-

Dissolve the substituted 3H-quinazolin-4-one (1.0 eq) in a suitable solvent like DMF.

-

Add the pyrrolidine-derived oxirane intermediate (1.2 eq) to the solution.

-

Add a base such as potassium carbonate (1.5 eq) to facilitate the nucleophilic attack of the quinazolinone nitrogen onto the epoxide.

-

Heat the reaction mixture (e.g., 80 °C) and monitor by TLC until the starting material is consumed.

-

Upon completion, cool the reaction, dilute with water, and extract the product with an organic solvent (e.g., Ethyl Acetate).

-

Purify the resulting alcohol product by silica gel flash chromatography[2].

-

-

Oxidation to Ketone:

-

Dissolve the alcohol from the previous step (1.0 eq) in dichloromethane (DCM).

-

Add N-Methylmorpholine N-oxide (NMO) (1.5 eq) and molecular sieves.

-

Add Tetrapropylammonium perruthenate (TPAP) (0.05 eq) catalytically[2].

-

Stir the reaction at room temperature and monitor by TLC.

-

Once the oxidation is complete, filter the reaction mixture through a pad of silica gel or celite, washing with DCM.

-

Concentrate the filtrate under reduced pressure to obtain the crude ketone.

-

-

Deprotection (Hydrogenolysis):

-

Dissolve the ketone product in a solvent such as methanol or ethyl acetate.

-

Add a catalyst, typically 10% Palladium on carbon (Pd/C).

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator).

-

Stir vigorously until the deprotection is complete (monitored by TLC or LC-MS).

-

Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate to yield the final this compound analogue[2].

-

The final compound can be purified by crystallization or chromatography.

-

Visualizations: Workflows and Pathways

Experimental Workflow

The following diagram outlines the general synthetic strategy described in the protocol.

Caption: General workflow for the synthesis of pyrrolidine-based this compound analogues.

Mechanism of Action: Inhibition of TGF-β Signaling

Halofuginone, a halogenated analogue of febrifugine, is a known inhibitor of Transforming Growth Factor-beta (TGF-β) signaling, which is a key pathway in fibrosis. It is postulated that other analogues may share this anti-fibrotic mechanism. The diagram below illustrates this pathway and the point of inhibition.

Caption: Inhibition of the pro-fibrotic TGF-β/Smad signaling pathway by febrifugine analogues.

Structure-Activity Relationship (SAR) Summary

The following diagram summarizes key structural modifications and their impact on the biological activity of this compound analogues.

Caption: Key structure-activity relationships for this compound analogues.

Quantitative Data: Antimalarial Activity

The efficacy of newly synthesized analogues is commonly assessed by determining their 50% inhibitory concentration (IC50) against various strains of P. falciparum. The table below summarizes data for several pyrrolidine-based febrifugine analogues[2].

| Compound ID | Key Structural Modification | IC50 (nM) vs. 3D7 (CS) | IC50 (nM) vs. K1 (CR) | IC50 (nM) vs. V1S (CR) |

| Febrifugine | Parent Compound | 1.1 ± 0.2 | 1.5 ± 0.3 | 2.1 ± 0.4 |

| Analogue 1 | Piperidine -> Pyrrolidine | 1.0 ± 0.1 | 1.3 ± 0.2 | 1.8 ± 0.3 |

| Analogue 2 | Analogue 1 + 6-Cl Quinazolinone | 0.9 ± 0.2 | 1.1 ± 0.2 | 1.5 ± 0.2 |

| Analogue 3 | Analogue 1 + 7-Cl Quinazolinone | 0.8 ± 0.1 | 1.0 ± 0.1 | 1.3 ± 0.2 |

| Analogue 6 | Analogue 1 + 3"-OMe on Pyrrolidine | 2.5 ± 0.4 | 3.1 ± 0.5 | 4.0 ± 0.6 |

| Chloroquine | Reference Drug | 8.5 ± 1.2 | 250 ± 35 | 450 ± 50 |

CS: Chloroquine-Sensitive; CR: Chloroquine-Resistant. Data adapted from published results[2].

Data Interpretation: The data indicates that replacing the piperidine ring with a pyrrolidine ring (Analogue 1) maintains potent antimalarial activity comparable to the natural product, febrifugine[2]. Furthermore, the addition of a chlorine atom to the quinazolinone ring (Analogues 2 and 3) slightly enhances activity against both sensitive and resistant strains of P. falciparum[2]. Modifications to the pyrrolidine ring, such as adding an alkoxyl group (Analogue 6), can lead to a slight decrease in potency but may influence other properties like lipophilicity and toxicity[2].

References

Application Notes and Protocols for Developing Cell-Based Assays to Measure Isofebrifugine Activity

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isofebrifugine, a quinazolinone alkaloid, is a stereoisomer of febrifugine, a compound known for its antimalarial properties.[1][2] Recent studies have highlighted the potential of this compound and its derivatives in a variety of therapeutic areas, including as anti-parasitic, anti-inflammatory, and anti-fibrotic agents.[3][4][5] The development of robust and reproducible cell-based assays is critical for the screening, characterization, and elucidation of the mechanism of action of this compound, thereby facilitating its progression through the drug discovery pipeline.

These application notes provide detailed protocols for a suite of cell-based assays designed to quantify the bioactivity of this compound. The assays are adaptable for both low- and high-throughput screening formats.

Core Assays

-

Anti-parasitic Activity: Focused on the blood stage of Plasmodium falciparum.

-

Anti-inflammatory Activity: Measurement of the inhibition of the NF-κB signaling pathway.

-

Cytotoxicity: Assessment of off-target effects to determine the therapeutic index.

Experimental Protocols

Anti-parasitic Activity: SYBR Green I-Based P. falciparum Growth Inhibition Assay

This protocol details a fluorescence-based assay to determine the 50% inhibitory concentration (IC50) of this compound against the erythrocytic stages of P. falciparum. The assay relies on the fluorescent dye SYBR Green I, which intercalates with DNA, providing a quantitative measure of parasite proliferation.[6][7][8]

Data Presentation: Table 1. Quantitative Summary of this compound Anti-parasitic Activity

| Compound | P. falciparum Strain | IC50 (nM) |

| This compound | 3D7 (Chloroquine-sensitive) | [Insert Data] |

| This compound | Dd2 (Chloroquine-resistant) | [Insert Data] |

| Chloroquine | 3D7 (Chloroquine-sensitive) | [Insert Data] |

| Chloroquine | Dd2 (Chloroquine-resistant) | [Insert Data] |

Experimental Protocol

Materials:

-

P. falciparum strains (e.g., 3D7, Dd2)[9]

-

Human erythrocytes (O+)

-

Complete RPMI 1640 medium (with L-glutamine, HEPES, hypoxanthine, gentamicin)

-

50% (w/v) Albumax II solution

-

This compound, Chloroquine (control)

-

SYBR Green I nucleic acid stain (10,000x stock)

-

Lysis buffer (20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, pH 7.5)[10]

-

96-well black, flat-bottom microplates

-

Humidified modular incubator chamber with gas mixture (5% CO₂, 5% O₂, 90% N₂)

-

Fluorescence plate reader

Procedure:

-

Parasite Culture: Maintain synchronized P. falciparum cultures in human erythrocytes at 2% hematocrit and 0.5-1% parasitemia.[6]

-

Compound Plating: Prepare serial dilutions of this compound and chloroquine in complete medium and add to the 96-well plates.

-

Assay Initiation: Add 90 µL of the parasite culture to each well.

-

Incubation: Incubate the plates for 72 hours at 37°C in the gas chamber.

-

Lysis and Staining:

-

Prepare the SYBR Green I lysis buffer by diluting the stock 1:5000 in lysis buffer.

-

Add 100 µL of this solution to each well.

-

Incubate in the dark for 1 hour at room temperature.

-

-

Fluorescence Reading: Measure fluorescence with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.[10]

-

Data Analysis: Calculate IC50 values by fitting the dose-response data to a sigmoidal curve using appropriate software.

Diagram: Workflow of the P. falciparum Growth Inhibition Assay

Caption: A schematic of the SYBR Green I-based P. falciparum assay workflow.

Anti-inflammatory Activity: NF-κB Reporter Gene Assay

This protocol describes a luciferase-based reporter gene assay to measure the inhibitory effect of this compound on the NF-κB signaling pathway, a key regulator of inflammation.[11][12][13]

Data Presentation: Table 2. Quantitative Summary of this compound Anti-inflammatory Activity

| Compound | Cell Line | Stimulant | IC50 (µM) |

| This compound | HEK293T-NF-κB-luc | TNF-α | [Insert Data] |

| Parthenolide (control) | HEK293T-NF-κB-luc | TNF-α | [Insert Data] |

Experimental Protocol

Materials:

-

HEK293T cell line stably expressing an NF-κB-driven luciferase reporter gene

-

DMEM with 10% FBS and 1% penicillin-streptomycin

-

Tumor Necrosis Factor-alpha (TNF-α)

-

This compound, Parthenolide (control)

-

96-well white, clear-bottom tissue culture plates

-

Luciferase assay substrate (e.g., ONE-Glo™)

-

Luminometer

Procedure:

-

Cell Seeding: Plate 2 x 10⁴ cells per well and incubate overnight.

-

Compound Treatment: Pre-treat cells with serial dilutions of this compound or parthenolide for 1 hour.

-

Stimulation: Add TNF-α to a final concentration of 10 ng/mL to induce NF-κB activation.

-

Incubation: Incubate for 6 hours at 37°C.

-

Luminescence Measurement: Add luciferase substrate to each well and measure luminescence.

-

Data Analysis: Normalize the data and calculate IC50 values.

Diagram: NF-κB Signaling Pathway and Point of Inhibition

Caption: The NF-κB signaling cascade and the putative inhibitory role of this compound.

Cytotoxicity: MTT Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and is used to determine the 50% cytotoxic concentration (CC50) of this compound.[14][15][16]

Data Presentation: Table 3. Quantitative Summary of this compound Cytotoxicity

| Compound | Cell Line | CC50 (µM) |

| This compound | HEK293T | [Insert Data] |

| This compound | HepG2 | [Insert Data] |

| Doxorubicin (control) | HEK293T | [Insert Data] |

| Doxorubicin (control) | HepG2 | [Insert Data] |

Experimental Protocol

Materials:

-

HEK293T and HepG2 cell lines

-

Complete growth medium

-

This compound, Doxorubicin (control)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO)

-

96-well clear, flat-bottom microplates

-

Microplate spectrophotometer

Procedure:

-

Cell Seeding: Plate 1 x 10⁴ cells per well and incubate overnight.

-

Compound Treatment: Treat cells with serial dilutions of this compound or doxorubicin for 48 hours.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[17]

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.[18]

-

Absorbance Measurement: Read absorbance at 570 nm.[16]

-

Data Analysis: Calculate cell viability relative to untreated controls and determine the CC50.

Diagram: Logical Flow for Determining Therapeutic Potential

Caption: A logical diagram illustrating the integration of efficacy and safety data.

References

- 1. Catalytic Asymmetric Synthesis of Antimalarial Alkaloids Febrifugine and this compound and Their Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. wiredspace.wits.ac.za [wiredspace.wits.ac.za]

- 3. Halofuginone — The Multifaceted Molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antimalarial Activities and Therapeutic Properties of Febrifugine Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The anti-inflammatory activity of the compounds isolated from Dichroa febrifuga leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel, Rapid, and Inexpensive Cell-Based Quantification of Antimalarial Drug Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening | Springer Nature Experiments [experiments.springernature.com]

- 9. Whole-Cell SYBR Green I Assay for Antimalarial Activity Assessment [jscimedcentral.com]

- 10. iddo.org [iddo.org]

- 11. indigobiosciences.com [indigobiosciences.com]

- 12. caymanchem.com [caymanchem.com]

- 13. bpsbioscience.com [bpsbioscience.com]

- 14. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 16. MTT assay protocol | Abcam [abcam.com]

- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. MTT (Assay protocol [protocols.io]

"application of isofebrifugine in studying protein synthesis inhibition"

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isofebrifugine, a quinazolinone alkaloid and an isomer of febrifugine, has garnered interest for its potential therapeutic applications. While research has often focused on its parent compound and its synthetic derivatives like halofuginone, the underlying mechanism of action for this class of molecules involves the targeted inhibition of protein synthesis. This application note provides a detailed overview of the use of this compound and its analogs in studying the inhibition of protein synthesis, focusing on the molecular pathways and providing experimental protocols for investigation.

The primary mechanism of action for febrifugine and its derivatives is the inhibition of prolyl-tRNA synthetase (ProRS)[1][2]. This enzyme is crucial for charging tRNA with proline, an essential step in protein translation. By inhibiting ProRS, these compounds mimic a state of proline starvation, which in turn activates the Amino Acid Response (AAR) pathway, a branch of the broader Integrated Stress Response (ISR)[2].

Activation of the AAR pathway leads to the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α), a key event that results in the attenuation of global protein synthesis while paradoxically promoting the translation of specific stress-response mRNAs, such as Activating Transcription Factor 4 (ATF4)[3]. This targeted disruption of protein synthesis makes this compound and its analogs valuable tools for studying cellular stress responses and for the development of therapeutics targeting protein translation.

Mechanism of Action: Signaling Pathway

The inhibition of prolyl-tRNA synthetase by this compound and its analogs triggers a specific signaling cascade within the Integrated Stress Response pathway.

Quantitative Data

While specific quantitative data for this compound's inhibition of protein synthesis is not extensively available, the inhibitory concentrations of its closely related analogs, febrifugine and halofuginone, have been determined in various assays. These values provide a strong reference for the expected potency of this compound.

| Compound | Target/Assay | Cell Type/Organism | IC50 / EC50 | Reference |

| Halofuginone | Prolyl-tRNA Synthetase (PfProRS) | Plasmodium falciparum | 11 nM | [4][5] |

| Halofuginone | TH17 Cell Differentiation | Murine T cells | 3.6 ± 0.4 nM | [3] |

| Halofuginone | SARS-CoV-2 Infection | Vero E6 cells | 13 nM | [6] |

| Febrifugine Analog (Compound 6) | Antimalarial Activity | Plasmodium falciparum (3D7) | 0.0004 µg/mL | [7] |

| Febrifugine Analog (Compound 7) | Antimalarial Activity | Plasmodium falciparum (3D7) | 0.0003 µg/mL | [7] |

Experimental Protocols

Protocol 1: In Vitro Prolyl-tRNA Synthetase (ProRS) Inhibition Assay

This protocol is adapted from methods used to assess the inhibition of ProRS by halofuginone and can be applied to this compound.

Objective: To determine the IC50 of this compound for the inhibition of ProRS activity.

Materials:

-

Recombinant human or target species ProRS

-

This compound

-

[3H]-Proline

-

ATP

-

tRNA mixture

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 2 mM DTT)

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, ATP, and tRNA.

-

Add varying concentrations of this compound (e.g., from 1 nM to 100 µM) to the reaction mixture. Include a no-inhibitor control.

-

Initiate the reaction by adding recombinant ProRS and [3H]-Proline.

-

Incubate the reaction at 37°C for a predetermined time (e.g., 30 minutes).

-

Stop the reaction by adding cold TCA to precipitate the tRNA.

-

Filter the mixture through glass fiber filters to capture the precipitated tRNA with incorporated [3H]-Proline.

-

Wash the filters with cold TCA to remove unincorporated [3H]-Proline.

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Global Protein Synthesis Inhibition Assay using O-propargyl-puromycin (OP-Puro)

This protocol allows for the quantification of global protein synthesis in cultured cells treated with this compound.

Objective: To measure the dose-dependent effect of this compound on global protein synthesis.

Materials:

-

Cell line of interest (e.g., HeLa, HEK293T)

-

Cell culture medium and supplements

-

This compound

-

O-propargyl-puromycin (OP-Puro)

-

Click-iT® Cell Reaction Buffer Kit (or equivalent)

-

Fluorescently-labeled azide (e.g., Alexa Fluor 488 azide)

-

Fixation and permeabilization buffers

-

Nuclear stain (e.g., DAPI)

-

Fluorescence microscope or flow cytometer

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with a range of this compound concentrations for the desired duration (e.g., 2, 6, or 24 hours). Include a vehicle control.

-

Add OP-Puro to the cell culture medium and incubate for 30-60 minutes at 37°C.

-

Wash the cells with PBS.

-

Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) for 15 minutes at room temperature.

-

Wash the cells with PBS.

-

Permeabilize the cells with a permeabilization buffer (e.g., 0.5% Triton X-100 in PBS) for 10 minutes.

-

Prepare the Click-iT® reaction cocktail containing the fluorescent azide according to the manufacturer's instructions.

-

Incubate the cells with the reaction cocktail for 30 minutes at room temperature, protected from light.

-

Wash the cells with PBS.

-

Counterstain the nuclei with DAPI, if desired.

-

Analyze the fluorescence intensity of the cells using a fluorescence microscope or flow cytometer. The fluorescence intensity is proportional to the rate of protein synthesis.

Protocol 3: Western Blot Analysis of ISR Activation

This protocol is for detecting the phosphorylation of eIF2α and the upregulation of ATF4, key markers of the ISR.

Objective: To confirm the activation of the ISR pathway in response to this compound treatment.

Materials:

-

Cell line and culture reagents

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-eIF2α (Ser51), anti-total eIF2α, anti-ATF4, anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with this compound for various time points or at different concentrations.

-

Lyse the cells in lysis buffer on ice.

-

Determine the protein concentration of the lysates.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize to the loading control and total protein levels where appropriate.

Experimental Workflow

The following diagram illustrates a typical workflow for investigating the effects of this compound on protein synthesis.

References

- 1. Halofuginone and other febrifugine derivatives inhibit prolyl-tRNA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Halofuginone Inhibits TH17 Cell Differentiation by Activating the Amino Acid Starvation Response - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biochemical and Structural Characterization of Selective Allosteric Inhibitors of the Plasmodium falciparum Drug Target, Prolyl-tRNA-synthetase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 6. biorxiv.org [biorxiv.org]

- 7. Febrifugine analogue compounds: synthesis and antimalarial evaluation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Utilizing Isofebrifugine to Investigate the Amino Acid Starvation Response

Introduction

Isofebrifugine, a quinazolinone alkaloid and a stereoisomer of febrifugine, has emerged as a valuable chemical tool for investigating the cellular amino acid starvation response. This response is a critical signaling network that allows cells to adapt to nutrient deprivation. This compound and its derivatives, such as halofuginone, mimic this starvation state by selectively inhibiting specific aminoacyl-tRNA synthetases (aaRSs). This targeted inhibition leads to an accumulation of uncharged tRNAs, which is a key signal for initiating the amino acid starvation response, primarily through the activation of the General Control Nonderepressible 2 (GCN2) kinase. These compounds provide a potent and specific method to induce and study this pathway without the need for nutrient-deficient media, which can have broader, confounding effects on cell metabolism.

Understanding the mechanism of this compound provides researchers with a powerful method to dissect the intricacies of the amino acid starvation pathway, which is implicated in various physiological and pathological processes, including immune regulation, cancer, and metabolic disorders. These notes provide an overview of the mechanism, protocols for key experiments, and data presentation guidelines for researchers, scientists, and drug development professionals.

Mechanism of Action

This compound and its related compounds induce an amino acid starvation response by targeting aminoacyl-tRNA synthetases. Specifically, halofuginone, a derivative of this compound's parent compound febrifugine, has been shown to inhibit asparaginyl-tRNA synthetase (NRS). This inhibition prevents the charging of tRNA with asparagine, leading to an accumulation of uncharged tRNAAsn.

More broadly, febrifugine and its analogs have been identified as inhibitors of glutamyl-prolyl-tRNA synthetase (EPRS). By binding to the prolyl-tRNA synthetase (PRS) domain of EPRS, these compounds prevent the ligation of proline to its cognate tRNA.

The accumulation of uncharged tRNAs, whether for asparagine or proline, is a primary cellular signal for amino acid deprivation. This signal is detected by the GCN2 kinase. Upon binding to uncharged tRNA, GCN2 undergoes a conformational change and autophosphorylation, leading to its activation. Activated GCN2 then phosphorylates the α-subunit of eukaryotic initiation factor 2 (eIF2α). Phosphorylation of eIF2α inhibits global protein synthesis but paradoxically promotes the translation of specific mRNAs, most notably Activating Transcription Factor 4 (ATF4). ATF4 is a transcription factor that upregulates the expression of genes involved in amino acid synthesis and transport, as well as stress response pathways, to help the cell cope with the amino acid shortage.

Caption: Signaling pathway of this compound-induced amino acid starvation response.

Data Presentation

The effects of this compound and its derivatives can be quantified to understand their potency and efficacy in inducing the amino acid starvation response. The following tables summarize key quantitative data.

Table 1: Inhibitory Activity of Febrifugine Derivatives

| Compound | Target | Assay Type | IC50 / Ki | Cell Line / System | Reference |

| Halofuginone | Prolyl-tRNA Synthetase (PRS) | tRNA Charging Assay | Ki = 18.3 nM | Purified human ProRS | [1] |

| Halofuginone | Global Protein Synthesis | In vitro translation | IC50 = 22.6 nM | KYSE70 cells | [2] |

| Halofuginone | Global Protein Synthesis | In vitro translation | IC50 = 45.7 nM | A549 cells | [2] |

| Halofuginone | Cell Viability | MTT Assay (48h) | IC50 = 114.6 nM | KYSE70 cells | [2] |

| Halofuginone | Cell Viability | MTT Assay (48h) | IC50 = 58.9 nM | A549 cells | [2] |

| Halofuginone | P. falciparum growth | In vitro culture | IC50 = 1-10 nM | Chloroquine-sensitive/resistant strains | [3] |

Table 2: Induction of Amino Acid Starvation Response Markers by Halofuginone

| Marker | Treatment | Fold Change (vs. Control) | Cell Line | Time Point | Reference |

| p-GCN2 (T899) | 100 nM Halofuginone | ~4-fold | HEK293T | 6 h | [4] |

| p-eIF2α (S51) | 100 nM Halofuginone | ~6-fold | HEK293T | 6 h | [4] |

| ATF4 Protein | 25 nM Halofuginone | ~8-fold | HEK293T | 6 h | [4] |

| CHOP mRNA | 100 nM Halofuginone | ~15-fold | MEFs | 8 h | [1] |

| ASNS mRNA | 100 nM Halofuginone | ~10-fold | MEFs | 8 h | [1] |

Experimental Protocols

The following are detailed protocols for key experiments to investigate the amino acid starvation response using this compound.

Protocol 1: Cell Culture and Treatment with this compound

-

Cell Seeding: Plate cells (e.g., HEK293T, HeLa, A549) in appropriate culture vessels (e.g., 6-well plates for western blotting, 96-well plates for viability assays) at a density that will result in 70-80% confluency at the time of treatment.

-

Cell Culture: Culture cells overnight in complete medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO2.

-

Preparation of this compound Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in a suitable solvent such as DMSO. Store at -20°C.

-

Treatment: On the day of the experiment, dilute the this compound stock solution in pre-warmed complete medium to the desired final concentrations (e.g., 10 nM, 25 nM, 50 nM, 100 nM). Remove the old medium from the cells and replace it with the medium containing this compound or vehicle control (DMSO).

-

Incubation: Incubate the cells for the desired period (e.g., 2, 4, 6, 8 hours for signaling studies; 24, 48, 72 hours for viability assays).

Protocol 2: Western Blotting for GCN2 Pathway Activation

-

Cell Lysis: After treatment, wash the cells once with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

Sample Preparation: Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-GCN2 (T899), GCN2, p-eIF2α (S51), eIF2α, ATF4, and a loading control (e.g., β-actin, GAPDH) overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Wash the membrane again three times with TBST. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantification: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the protein of interest to the total protein or loading control.

Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for ATF4 Target Genes

-

RNA Extraction: Following treatment with this compound, extract total RNA from the cells using a commercial RNA isolation kit.

-

RNA Quantification and Quality Control: Measure the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop).